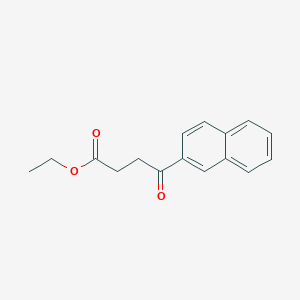

Ethyl 4-(2-naphthyl)-4-oxobutyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(2-naphthyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to a butyrate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-naphthyl)-4-oxobutyrate typically involves the esterification of 4-(2-naphthyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-(2-naphthyl)-4-oxobutyric acid+ethanolacid catalystEthyl 4-(2-naphthyl)-4-oxobutyrate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of heterogeneous acid catalysts, such as silica-supported sulfuric acid, can also enhance the efficiency of the esterification process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(2-naphthyl)-4-oxobutyrate can undergo various chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products

Oxidation: Naphthoquinone derivatives.

Reduction: 4-(2-naphthyl)-4-hydroxybutyrate.

Substitution: 4-(2-naphthyl)-4-oxobutyric acid.

Applications De Recherche Scientifique

Ethyl 4-(2-naphthyl)-4-oxobutyrate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a starting material for the preparation of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of Ethyl 4-(2-naphthyl)-4-oxobutyrate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The naphthalene ring can intercalate with DNA, potentially affecting gene expression and cellular function.

Comparaison Avec Des Composés Similaires

Ethyl 4-(2-naphthyl)-4-oxobutyrate can be compared with other similar compounds such as:

Ethyl 4-(1-naphthyl)-4-oxobutyrate: Differing in the position of the naphthyl group, which can affect its reactivity and biological activity.

Mthis compound: Differing in the ester group, which can influence its solubility and reactivity.

Ethyl 4-(2-naphthyl)-4-hydroxybutyrate: Differing in the functional group, which can alter its chemical properties and applications.

Activité Biologique

Ethyl 4-(2-naphthyl)-4-oxobutyrate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₆H₁₆O₃ and a molecular weight of approximately 256.29 g/mol. The structure features a naphthalene ring, which contributes to its aromatic properties and potential interactions with biological targets.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Table 1: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

2. Anticancer Properties

This compound has also shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

- Case Study: Apoptotic Effects on Cancer Cell Lines

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells compared to the control group, suggesting its potential as a chemotherapeutic agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

- DNA Intercalation : The naphthalene moiety may intercalate into DNA, affecting gene expression and leading to cellular dysfunction.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular processes essential for microbial survival and cancer cell proliferation.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight differences in biological activity:

- Table 2: Comparison with Similar Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Ethyl 4-(1-naphthyl)-4-oxobutyrate | Naphthalene derivative | Exhibits similar antimicrobial properties |

| Ethyl 4-(2-naphthyl)-4-hydroxybutyrate | Hydroxy derivative | Enhanced solubility; potential for different reactivity |

Propriétés

IUPAC Name |

ethyl 4-naphthalen-2-yl-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-2-19-16(18)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11H,2,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTMDHCVDHYHPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405332 |

Source

|

| Record name | ETHYL 4-(2-NAPHTHYL)-4-OXOBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25370-42-7 |

Source

|

| Record name | ETHYL 4-(2-NAPHTHYL)-4-OXOBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.